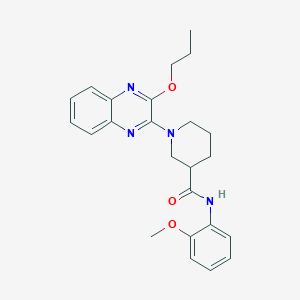
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is a synthetic organic compound that belongs to the class of phenoxypropanol derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structural features of this compound, such as the presence of a chlorinated phenoxy group and a benzodiazole moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling with Benzodiazole: The phenoxy intermediate is then coupled with 2-ethyl-1H-1,3-benzodiazole through a condensation reaction, often facilitated by a base or a catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, acyl, or amino groups.
Scientific Research Applications
1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It can be used as a probe or tool compound in biological assays to study cellular processes and molecular interactions.
Material Science: The compound’s properties may be explored for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: A similar compound with a chlorophenoxy group and a benzodiazole moiety.
1-(4-Methylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: A compound with a methylphenoxy group instead of a chlorinated phenoxy group.
Uniqueness
1-(4-CHLORO-3,5-DIMETHYLPHENOXY)-3-(2-ETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPAN-2-OL is unique due to the presence of both a chlorinated phenoxy group and a benzodiazole moiety, which contribute to its distinct chemical and biological properties. This combination of structural features may result in unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H23ClN2O2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H23ClN2O2/c1-4-19-22-17-7-5-6-8-18(17)23(19)11-15(24)12-25-16-9-13(2)20(21)14(3)10-16/h5-10,15,24H,4,11-12H2,1-3H3 |
InChI Key |
WFNWGGCZRKTSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=C(C(=C3)C)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11301478.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide](/img/structure/B11301481.png)
![trans-4-[({[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11301488.png)

![Methyl 3-[({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11301505.png)
![N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11301511.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11301522.png)
![N,N-dimethyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11301524.png)
![Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11301525.png)
![N-(2,5-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11301529.png)
![N-(4-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11301534.png)
![N-(3-chloro-4-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11301542.png)
![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11301546.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide](/img/structure/B11301549.png)
